

The role of GB1490 in inhibiting galectin-1-induced apoptosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GB1490

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GB1490: A Potent Inhibitor of Galectin-1-Induced Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-1, a β -galactoside-binding lectin, plays a critical role in various physiological and pathological processes, including immune regulation, inflammation, and cancer progression. One of its key functions is the induction of apoptosis, or programmed cell death, in activated T cells, which contributes to tumor immune evasion. The development of galectin-1 inhibitors is therefore a promising therapeutic strategy for various diseases, particularly cancer. This technical guide focuses on **GB1490**, a novel and orally active small molecule inhibitor of galectin-1, and its role in preventing galectin-1-induced apoptosis.

GB1490: A Profile

GB1490 is an α -D-galactopyranoside derivative identified as a potent and selective inhibitor of galectin-1. It exhibits high oral bioavailability, making it a promising candidate for clinical development.

Quantitative Data on GB1490 and Related Inhibitors

The following tables summarize the key quantitative data for **GB1490** and a related, more potent derivative, GB1908.

Compound	Target	Binding Affinity (Kd)	Reference
GB1490	Galectin-1	0.4 μ M	[1][2][3]
Galectin-3	2.7 μ M	[1][2][3]	
GB1908	Galectin-1	0.057 μ M	[4][5]
Galectin-3	6.0 μ M	[4][5]	

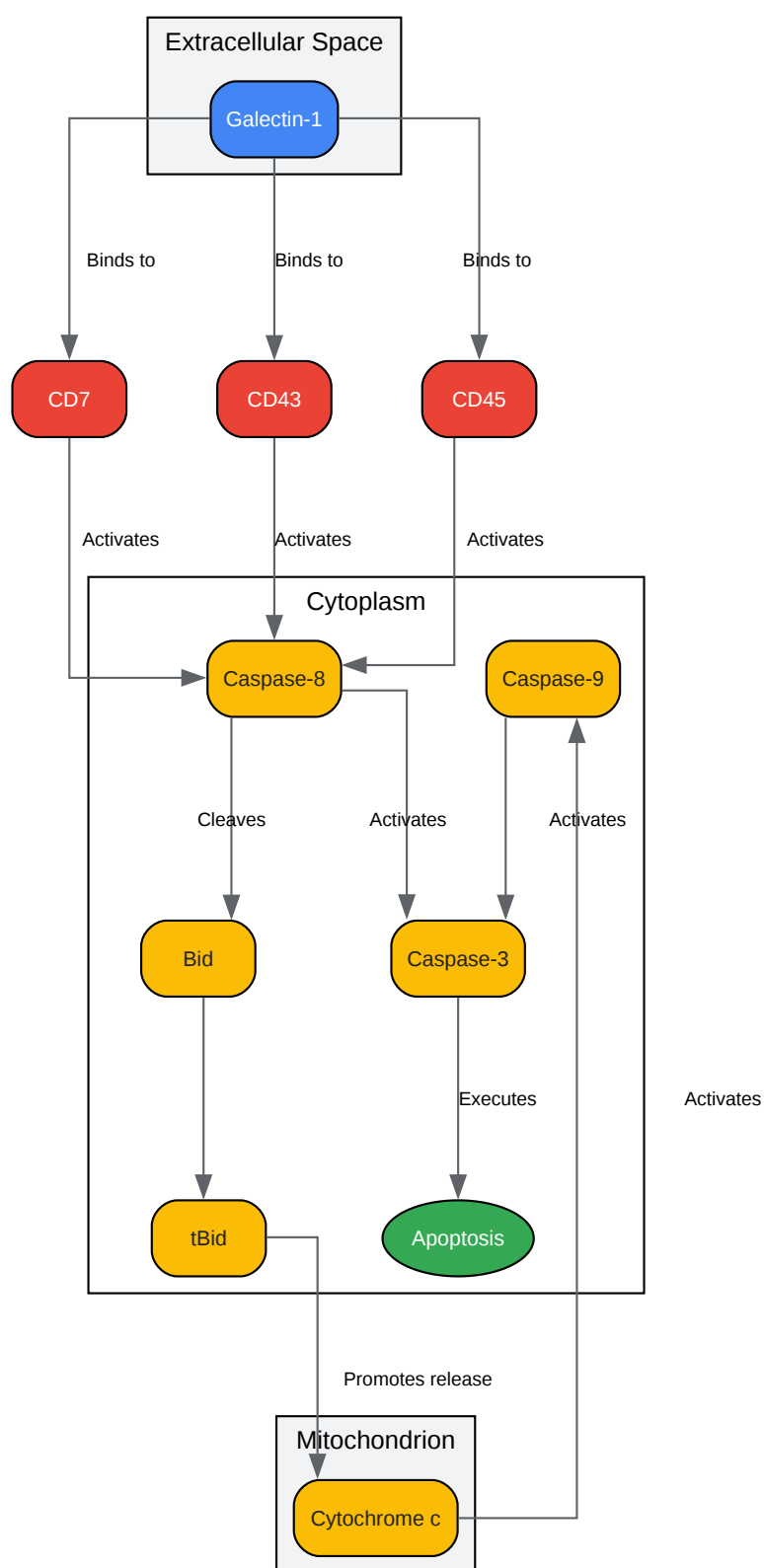
Table 1: Binding Affinities of **GB1490** and GB1908 for Galectin-1 and Galectin-3.

Compound	Cell Line	Assay	Potency (IC50)	Reference
GB1490	Jurkat	Galectin-1-induced apoptosis	Low μ M concentrations	[2]
GB1908	Jurkat	Galectin-1-induced apoptosis	850 nM	[4][5]

Table 2: In Vitro Potency of **GB1490** and GB1908 in Inhibiting Galectin-1-Induced Apoptosis.

The Role of Galectin-1 in Apoptosis Induction

Galectin-1 triggers apoptosis in T cells through a complex signaling cascade involving both extrinsic and intrinsic pathways. Extracellular galectin-1 binds to specific glycoproteins on the T cell surface, such as CD7, CD43, and CD45, initiating a series of intracellular events.[6][7] This can lead to the activation of caspase-8 and the extrinsic apoptosis pathway.[8] Furthermore, galectin-1 can induce the release of cytochrome c from the mitochondria, activating the intrinsic apoptosis pathway.[8] The convergence of these pathways on effector caspases, such as caspase-3, ultimately leads to the execution of the apoptotic program.[6][9]

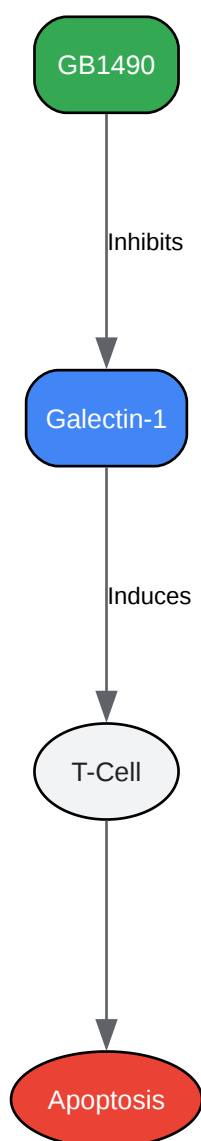


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Figure 1: Simplified signaling pathway of galectin-1-induced T-cell apoptosis.

GB1490 in Action: Inhibiting Apoptosis

GB1490 exerts its anti-apoptotic effect by directly binding to galectin-1, preventing its interaction with the cell surface receptors on T cells. This blockade effectively shuts down the downstream signaling cascades that lead to apoptosis.



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Figure 2: Mechanism of **GB1490**-mediated inhibition of apoptosis.

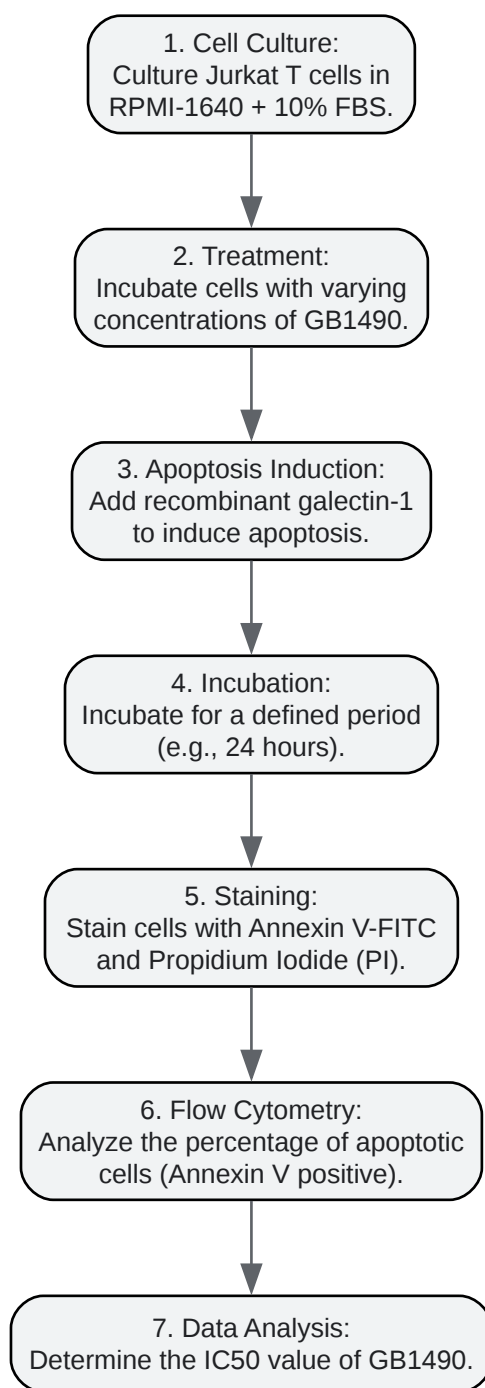
Experimental Protocols: Assessing the Inhibition of Galectin-1-Induced Apoptosis

The following is a generalized protocol for evaluating the efficacy of **GB1490** in inhibiting galectin-1-induced apoptosis in a T-cell line, such as Jurkat cells.

Materials

- Jurkat T cells
- Recombinant human galectin-1
- **GB1490**
- RPMI-1640 medium supplemented with 10% FBS
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Experimental Workflow



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Figure 3: Experimental workflow for apoptosis inhibition assay.

Detailed Method

- **Cell Culture:** Maintain Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a

humidified atmosphere of 5% CO₂.

- Treatment with **GB1490**: Seed Jurkat cells in a 96-well plate at a density of 1×10^5 cells/well. Treat the cells with a serial dilution of **GB1490** (e.g., 0.1, 1, 10, 50, 100 μ M) for 1 hour prior to galectin-1 addition. Include a vehicle control (e.g., DMSO).
- Induction of Apoptosis: Add a predetermined optimal concentration of recombinant human galectin-1 to the wells to induce apoptosis. A typical concentration ranges from 10 to 20 μ M. Include a negative control group without galectin-1.
- Incubation: Incubate the plate for 24 hours at 37°C.
- Apoptosis Detection:
 - Harvest the cells and wash them with cold PBS.
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add Annexin V-FITC and propidium iodide (PI) to the cells according to the manufacturer's instructions.
 - Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
- Data Analysis: Calculate the percentage of apoptotic cells for each treatment condition. Plot the percentage of apoptosis against the concentration of **GB1490** to determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion and Future Directions

GB1490 has emerged as a promising inhibitor of galectin-1, effectively reversing galectin-1-induced apoptosis in T cells. Its oral bioavailability and favorable pharmacokinetic profile make it a strong candidate for further preclinical and clinical investigation. Future research should focus on elucidating the detailed in vivo efficacy of **GB1490** in various disease models, particularly in oncology, and exploring its potential in combination therapies to enhance anti-

tumor immunity. The development of even more potent derivatives, such as GB1908, further underscores the therapeutic potential of targeting the galectin-1 pathway.

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- To cite this document: BenchChem. [The role of GB1490 in inhibiting galectin-1-induced apoptosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610044#the-role-of-gb1490-in-inhibiting-galectin-1-induced-apoptosis]

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